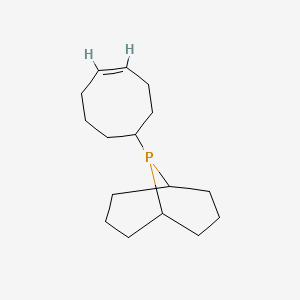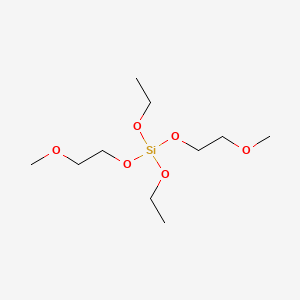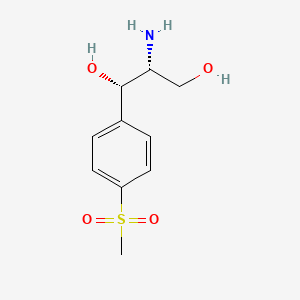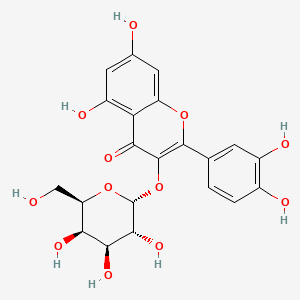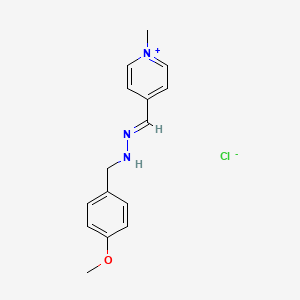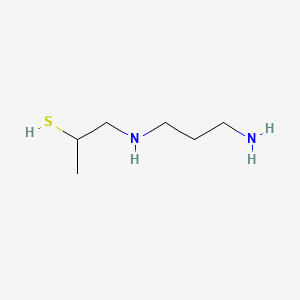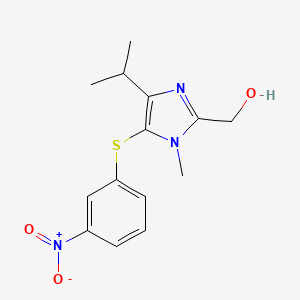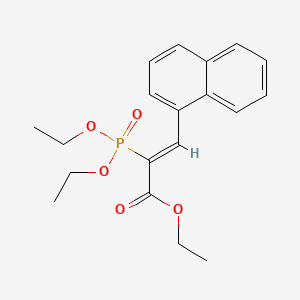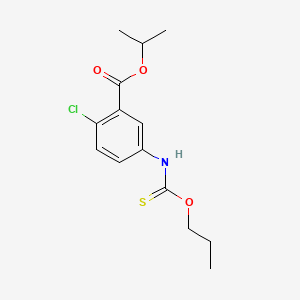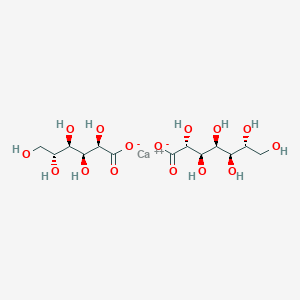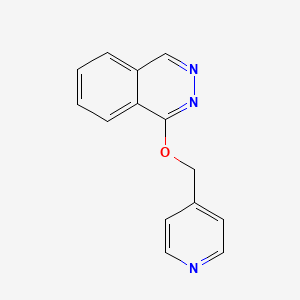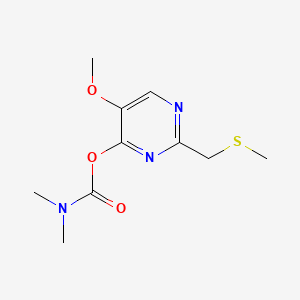
Tetradecahydro-3,3,4a-trimethylbenzo(3,4)cyclobuta(1,2)cycloocten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is a complex organic compound with the molecular formula C17H30O This compound is characterized by its intricate structure, which includes multiple fused rings and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the core cyclooctane structure, followed by the introduction of the cyclobutane and benzene rings. The final step involves the addition of the hydroxyl group to complete the molecule. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the ring structures.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with a halogenating agent may produce a halogenated derivative .
科学的研究の応用
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study complex ring systems and reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique ring structure may also enable it to interact with cell membranes and other biological structures, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
Tetradecahydro-3,3,4a-trimethylbenzo[3,4]cyclobuta[1,2]cycloocten-1-ol is unique due to its specific combination of fused rings and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
94087-05-5 |
|---|---|
分子式 |
C17H30O |
分子量 |
250.4 g/mol |
IUPAC名 |
5,5,7-trimethyltricyclo[6.6.0.02,7]tetradecan-3-ol |
InChI |
InChI=1S/C17H30O/c1-16(2)10-14(18)15-12-8-6-4-5-7-9-13(12)17(15,3)11-16/h12-15,18H,4-11H2,1-3H3 |
InChIキー |
ZLYGZWSVTNTPHH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2C3CCCCCCC3C2(C1)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


